molecular formula C17H12As2Cl2O4S4 B044485 CHOxAsH-bis(1,2-ethanedithiol) CAS No. 439791-19-2

CHOxAsH-bis(1,2-ethanedithiol)

Cat. No. B044485
M. Wt: 629.3 g/mol
InChI Key: RZPIZYPODSGJEY-UHFFFAOYSA-N
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Description

CHOxAsH-bis(1,2-ethanedithiol) is a xanthene dye . It has a role as a fluorochrome . The molecular formula is C17H12As2Cl2O4S4 .


Molecular Structure Analysis

The IUPAC name for CHOxAsH-bis(1,2-ethanedithiol) is 2,7-dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxyxanthen-9-one . The exact mass is 627.74274 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of CHOxAsH-bis(1,2-ethanedithiol) is 629.3 g/mol . It has 2 hydrogen bond donors, 8 hydrogen bond acceptors, and 2 rotatable bonds . The topological polar surface area is 168 Ų .

Scientific Research Applications

  • Chemical Structure Analysis and Optimization : The chemical structure and properties of 1,2-ethanedithiol have been studied extensively. For instance, research conducted by Ohsaku et al. (1979) involved optimizing some of the valence and torsional angles of 1,2-ethanedithiol. This kind of research is crucial for understanding the chemical behavior and potential applications of compounds like CHOxAsH-bis(1,2-ethanedithiol) (Ohsaku et al., 1979).

  • Electrochemical Properties : The electrochemical properties of derivatives of 1,2-ethanedithiol have been explored in depth. For example, Fourmigué and Bertran (2000) investigated the electrochemical properties and X-ray crystal structures of bis(2-cyano-1,2-ethanedithiolate)nickelate. Understanding these properties is essential for applications in materials science and electrochemistry (Fourmigué & Bertran, 2000).

  • Synthesis and Characterization : The synthesis and characterization of 1,2-ethanedithiol derivatives have been a subject of research, providing insights into their potential applications. Gattow and Schubert (1985) worked on the synthesis and characterization of 1,2-ethanedithiolates, contributing to our understanding of such compounds (Gattow & Schubert, 1985).

  • Polymerization and Catalysis : The use of 1,2-ethanedithiol in polymerization processes and as a catalyst has been explored. Sergeeva et al. (2010) studied the use of dithiodiolate ligands, synthesized from 1,2-ethanedithiol, in lactide polymerization, indicating its potential in polymer chemistry (Sergeeva et al., 2010).

  • Complex Formation and Ligand Behavior : Research has also focused on the formation of complexes using 1,2-ethanedithiol. Kaiwar et al. (1997) examined the synthesis and properties of heterocyclic substituted 1,2-enedithiolates of nickel, palladium, and platinum, showcasing the ligand behavior of 1,2-ethanedithiol derivatives (Kaiwar et al., 1997).

properties

IUPAC Name

2,7-dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12As2Cl2O4S4/c20-9-5-7-13(22)8-6-10(21)15(24)12(19-28-3-4-29-19)17(8)25-16(7)11(14(9)23)18-26-1-2-27-18/h5-6,23-24H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPIZYPODSGJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[As](S1)C2=C3C(=CC(=C2O)Cl)C(=O)C4=CC(=C(C(=C4O3)[As]5SCCS5)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12As2Cl2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319286
Record name 2,7-Dichloro-4,5-di-1,3,2-dithiarsolan-2-yl-3,6-dihydroxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CHOxAsH-EDT2

CAS RN

439791-19-2
Record name 2,7-Dichloro-4,5-di-1,3,2-dithiarsolan-2-yl-3,6-dihydroxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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